![molecular formula C8H11NO2 B13213121 5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13213121.png)
5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
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Overview
Description
5-Methyl-1,6-dioxaspiro[25]octane-2-carbonitrile is an organic compound with the molecular formula C8H11NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Similar structure but lacks the methyl group at the 5-position.
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar spiro structure but with a carboxylate group instead of a nitrile group.
Uniqueness
5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, or interaction with specific molecular targets compared to similar compounds .
Biological Activity
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its reactivity and potential biological applications. The presence of two oxygen atoms in the ring system and a cyano group attached to the second carbon of the oxirane ring enhances its chemical properties.
Property | Value |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.21 g/mol |
IUPAC Name | 5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
Biological Activity Overview
Despite the limited direct research on this compound, several studies on structurally similar compounds suggest potential biological activities:
- Enzyme Interaction : Similar spirocyclic compounds have shown the ability to interact with various enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic pathways.
- Antitumor Activity : Research into related compounds has indicated that spirocyclic structures can exhibit antitumor properties by modulating mRNA splicing and affecting cancer cell viability .
- Cytotoxicity : Some analogs of spirocyclic compounds have demonstrated cytotoxic effects in vitro against various cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
While direct studies on this compound are scarce, several relevant findings from analogous compounds provide insight into its potential biological activities:
- Splicing Modulation : A study reported the development of synthetic compounds that modulate mRNA splicing with significant antitumor efficacy in vivo. These compounds share structural similarities with the target compound and demonstrate the importance of structural configuration in biological activity .
- Cytotoxicity Profiles : Research has shown that certain dioxaspiro compounds exhibit cytotoxic effects across multiple tumor lines, with variations in potency based on structural modifications . This suggests that this compound could be evaluated for similar effects.
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition/Activation : The unique structure allows for specific interactions with enzyme active sites or receptor binding domains, potentially altering enzymatic activity.
- Modulation of Signaling Pathways : By interacting with key molecular targets within cells, the compound might influence signaling pathways involved in cell proliferation and apoptosis.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-6-4-8(2-3-10-6)7(5-9)11-8/h6-7H,2-4H2,1H3 |
InChI Key |
DWJOXZWSDIOVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)C(O2)C#N |
Origin of Product |
United States |
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